molecular formula C10H8N2OS B8551979 4-Methyl-5-benzoyl-1,2,3-thiadiazole CAS No. 59944-66-0

4-Methyl-5-benzoyl-1,2,3-thiadiazole

Cat. No.: B8551979
CAS No.: 59944-66-0
M. Wt: 204.25 g/mol
InChI Key: KUULCDPKIGCIOE-UHFFFAOYSA-N
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Description

4-Methyl-5-benzoyl-1,2,3-thiadiazole is a useful research compound. Its molecular formula is C10H8N2OS and its molecular weight is 204.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

59944-66-0

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

(4-methylthiadiazol-5-yl)-phenylmethanone

InChI

InChI=1S/C10H8N2OS/c1-7-10(14-12-11-7)9(13)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

KUULCDPKIGCIOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2.0 g (15 mimol) of thionyl chloride was added 0.50 g (3.5 mmol) of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. After heating the mixture with stirring for 2 hours, the thionyl chloride was distilled off under reduced pressure, and the residue was added to a solution of 1.8 g (15 mmol) of aluminum chloride in 20 ml benzene and made to react with heating for 3 hours. After the reaction was completed, the reaction mixture was poured into ice water, the objective product was extracted with ethyl acetate, the organic layer was ashed with a saturated aqueous solution of sodium chloride and dried, the solvent was distilled off under educed pressure, and the residue was purified by silica gel column chromatography using 4:1 mixture of n-hexane and ethyl acetate. Thus, 0.69 g of the objective compound was obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
97%

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